![molecular formula C17H14N4O B5882762 4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5882762.png)
4,6-diphenyl-2-pyrimidinecarbohydrazide
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Overview
Description
4,6-diphenyl-2-pyrimidinecarbohydrazide, also known as DPH, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4,6-diphenyl-2-pyrimidinecarbohydrazide is not yet fully understood, but it is believed to involve the inhibition of several different cellular pathways. One possible mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to inhibit the expression of several different oncogenes, including c-Myc and Bcl-2.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant activity. 4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to inhibit the activity of several different enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
4,6-diphenyl-2-pyrimidinecarbohydrazide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively low stability and potential for degradation under certain conditions.
Future Directions
There are several potential future directions for research on 4,6-diphenyl-2-pyrimidinecarbohydrazide. One area of interest is the development of new synthetic methods for producing 4,6-diphenyl-2-pyrimidinecarbohydrazide, which could improve yields and reduce costs. Additionally, further research is needed to fully understand the mechanism of action of 4,6-diphenyl-2-pyrimidinecarbohydrazide and its potential therapeutic applications. Finally, 4,6-diphenyl-2-pyrimidinecarbohydrazide could be investigated for its potential use in combination with other anti-cancer drugs, which could enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 4,6-diphenyl-2-pyrimidinecarbohydrazide can be achieved through several methods, including the reaction of 2-aminopyrimidine with phenylhydrazine, or the condensation of 2,4-diaminopyrimidine with benzophenone hydrazone. These methods have been well-established in the literature and have been used to produce 4,6-diphenyl-2-pyrimidinecarbohydrazide in high yields.
Scientific Research Applications
4,6-diphenyl-2-pyrimidinecarbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in several different cancer cell lines, including breast, lung, and colon cancer. Additionally, 4,6-diphenyl-2-pyrimidinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
4,6-diphenylpyrimidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-21-17(22)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,18H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVMRVQMYSEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198206 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Diphenyl-2-pyrimidinecarbohydrazide |
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